N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide
Description
This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked to a 4H-1,2,4-triazole ring via a sulfanyl-methylcarbamoyl bridge. Such hybrid structures are often designed to leverage synergistic effects from multiple pharmacophores, enhancing binding affinity and selectivity .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3S3/c1-3-35-23-30-28-21(37-23)26-19(32)13-36-22-29-27-18(31(22)16-9-4-5-10-17(16)34-2)12-25-20(33)14-7-6-8-15(24)11-14/h4-11H,3,12-13H2,1-2H3,(H,25,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHVTVVTLGEHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the core structures, such as the thiadiazole and triazole rings. These core structures are then linked through various chemical reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, compounds similar to N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide have shown inhibitory effects on various cancer cell lines:
These values suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. Studies have demonstrated that similar compounds can inhibit the growth of pathogenic bacteria and fungi, which could be relevant in treating infections resistant to conventional antibiotics.
Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of various thiadiazole derivatives, researchers found that specific substitutions on the thiadiazole ring significantly influenced their activity against cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to their electron-donating counterparts. This insight can inform the design of new derivatives based on this compound for targeted anticancer therapies .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis and evaluation of thiadiazole derivatives against various microbial strains. The results indicated that certain modifications to the thiadiazole structure led to improved antimicrobial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored as a scaffold for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectral Data Comparison of Thiadiazole Derivatives
Table 2: Bioactivity of Selected Analogues
Biological Activity
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide is a complex compound featuring multiple heterocyclic systems known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Thiadiazole Ring : Known for its antimicrobial and anticancer properties.
- Triazole Ring : Often associated with antifungal activity.
- Fluorobenzamide Group : Contributes to the overall lipophilicity and may enhance biological activity.
The molecular formula is with a molecular weight of approximately 446.6 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial effects. For instance:
- In vitro Studies : Compounds similar to the target compound showed effective inhibition against various bacterial strains, including Xanthomonas oryzae and Fusarium graminearum. For example, a derivative exhibited an inhibition rate of 56% at a concentration of 100 μg/mL, outperforming commercial bactericides like thiodiazolecopper .
| Compound | Bacterial Strain | Inhibition Rate (%) at 100 μg/mL |
|---|---|---|
| Derivative A | X. oryzae | 56% |
| Derivative B | F. graminearum | 30% |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies:
- Cell Line Studies : Thiadiazole derivatives have shown promising results against breast cancer cell lines. For example, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin, indicating higher efficacy in inhibiting tumor growth .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | MDA-MB-231 | 3.3 |
| Compound Y | HEK293T | 34.71 |
These findings suggest that the compound could lead to the development of new anticancer agents.
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been explored:
- Animal Models : Several studies indicate that compounds related to the target compound possess significant anticonvulsant activity without notable neurotoxicity at effective doses. For example, one study reported maximum protection rates of up to 90% against pentylenetetrazole-induced seizures in rodent models .
| Compound | Protection Rate (%) | ED50 (mg/kg) |
|---|---|---|
| Compound A | 90% | 33 |
| Compound B | 70% | 66 |
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Adenosine Receptors : Binding affinity studies have shown that thiadiazole derivatives can interact with adenosine receptors, which play a crucial role in various physiological processes including neurotransmission and immune response .
- Apoptosis Induction : Some derivatives have been found to trigger apoptosis in cancer cells by activating specific pathways that lead to programmed cell death .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and what methodologies are commonly employed to overcome them?
The synthesis involves multi-step reactions, including:
- Thiadiazole ring formation : Cyanogen bromide-mediated cyclization of hydrazides (e.g., 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine synthesis) .
- Triazole functionalization : Coupling reactions (e.g., sulfanyl-acetamide linkage via sodium hydride in dry THF) .
- Challenges : Low yields due to steric hindrance from the 2-methoxyphenyl group and competing side reactions (e.g., oxidation of sulfanyl groups). Mitigation includes using inert atmospheres (N₂/Ar) and controlled stoichiometry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves stereochemistry and confirms triazole-thiadiazole connectivity (e.g., C–C bond lengths: ~1.47 Å, S–S distances: ~2.02 Å) .
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; fluorobenzamide CF coupling at ~160 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~575.6) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Antimicrobial assays : Disk diffusion/Kirby-Bauer methods against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting cyclooxygenase (COX) or acetylcholinesterase (AChE) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of thiadiazole and triazole intermediates?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. THF with 10% DMF balances reactivity .
- Catalyst screening : Pd(PPh₃)₄ improves cross-coupling efficiency (yield increase from 45% to 72%) .
- Temperature control : Stepwise heating (0°C → RT → 60°C) minimizes decomposition .
Q. What strategies resolve contradictions in biological activity data across different in vitro models?
- Assay standardization : Use identical cell lines/passage numbers (e.g., HepG2 vs. primary hepatocytes) .
- Metabolic stability testing : Liver microsome assays identify rapid degradation (t₁/₂ < 30 min), explaining variability in IC₅₀ values .
- Synergistic studies : Co-administration with CYP450 inhibitors (e.g., ketoconazole) stabilizes activity .
Q. How does the fluorobenzamide moiety influence the compound’s binding affinity in molecular docking studies?
- Hydrogen bonding : The 3-fluoro group interacts with Lys231 in COX-2 (ΔG = −9.2 kcal/mol) .
- Hydrophobic effects : Fluorobenzamide aligns with COX-2’s hydrophobic pocket (π-π stacking with Phe518) .
- Comparative analysis : Removal of the fluoro group reduces binding affinity by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
